Mammea A/BA is a coumarin compound derived from the seeds of Mammea americana, a tropical tree belonging to the Calophyllaceae family. This compound is part of a group of mammea coumarins, which are characterized by their unique structural features, including hydroxylation at specific carbon positions and various substituents. Mammea A/BA is notable for its potent biological activities, particularly as an antibacterial and anticancer agent, making it a subject of interest in pharmacological research.
These reactions are essential for understanding the compound's stability and its potential modifications in biological systems .
Mammea A/BA has demonstrated significant biological activities:
These methods allow for both natural sourcing and synthetic production, facilitating research into its properties and applications .
Mammea A/BA has several promising applications:
These applications highlight the versatility of Mammea A/BA in various industries .
Studies on Mammea A/BA's interactions with other compounds have revealed significant insights:
Understanding these interactions is crucial for optimizing its use in therapeutic contexts .
Mammea A/BA shares structural and functional similarities with several other coumarins. Here are some comparable compounds:
Mammea A/BA is unique due to its specific structural characteristics and potent biological activities that set it apart from other coumarins. Its effectiveness against resistant bacterial strains further emphasizes its potential as a valuable compound in medicinal chemistry .
Mammea A/BA possesses the molecular formula C₂₅H₂₆O₅ with a molecular weight of 406.5 grams per mole [1] [3]. The compound is classified as a prenylated neoflavonoid, characterized by its distinctive 4-phenylchromene backbone structure that defines the neoflavonoid class [2] [27]. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 5,7-dihydroxy-8-(3-methylbutanoyl)-6-(3-methylbut-2-enyl)-4-phenylchromen-2-one [1] [3].
The structural architecture of Mammea A/BA features several key functional groups that contribute to its chemical identity and biological properties [2]. The compound contains two hydroxyl groups positioned at the 5 and 7 positions of the benzopyran ring system, providing sites for hydrogen bonding interactions [1]. Additionally, the presence of a 3-methylbutanoyl group at position 8 and a 3-methylbut-2-enyl substituent at position 6 creates the characteristic substitution pattern that distinguishes this particular mammea coumarin from its structural analogs [28] [30].
The isomeric relationships within the mammea coumarin family demonstrate the structural diversity achievable through positional variations of acyl and prenyl substituents [28] [30]. Mammea A/BA belongs to a series of isomeric coumarins that includes Mammea A/AB and Mammea A/BB, which differ in the positioning and nature of their substituent groups [28] [31]. These compounds share the same molecular formula but exhibit distinct structural arrangements, with Mammea A/BA featuring a 3-methylbut-2-enyl group at position 6 and a 3-methylbutyryl substituent, while its isomers possess alternative arrangements of these functional groups [28] [33].
The stereochemical considerations for Mammea A/BA indicate the absence of defined stereocenters in the molecule, as confirmed by computational analysis showing zero defined atom stereocenters and zero undefined atom stereocenters [1]. This structural characteristic simplifies the stereochemical profile of the compound while maintaining its complex substitution pattern that defines its unique chemical identity within the mammea coumarin family.
Nuclear magnetic resonance spectroscopy provides essential structural information for the complete characterization of Mammea A/BA, revealing the detailed connectivity and electronic environment of individual atoms within the molecule [10] [32]. The proton nuclear magnetic resonance spectrum of related mammea coumarins demonstrates characteristic chemical shift patterns that reflect the unique substitution pattern of these compounds [10].
The proton nuclear magnetic resonance analysis of mammea coumarins typically reveals distinctive signals in the aromatic region corresponding to the phenyl substituent at position 4, with chemical shifts appearing between 7.29 and 7.40 parts per million for the aromatic protons [10]. The hydroxyl protons associated with the 5 and 7 positions appear significantly downfield, with the 5-hydroxyl typically resonating around 14.52 parts per million due to intramolecular hydrogen bonding effects [10].
The aliphatic regions of the proton nuclear magnetic resonance spectrum provide crucial information about the prenyl and acyl substituents characteristic of Mammea A/BA [10] [32]. The 3-methylbut-2-enyl group at position 6 generates characteristic signals, including a triplet for the vinyl proton around 5.23 parts per million and doublet signals for the methylene protons adjacent to the aromatic ring [10]. The 3-methylbutanoyl substituent at position 8 produces diagnostic signals, including a sextet for the methine proton and characteristic methyl doublets [10].
Carbon-13 nuclear magnetic resonance spectroscopy complements the proton analysis by providing information about the carbon framework of Mammea A/BA [32]. The carbonyl carbon of the lactone ring typically appears around 171.9 parts per million, while the aromatic carbons of the benzopyran system resonate in the range of 99.1 to 159.8 parts per million [32]. The prenyl and acyl substituent carbons provide additional structural confirmation, with the ketone carbonyl appearing around 207.5 to 211.8 parts per million depending on the specific acyl substitution pattern [32].
Mass spectrometry analysis of Mammea A/BA provides definitive molecular weight confirmation and structural insights through characteristic fragmentation patterns [3] [18]. The molecular ion peak appears at mass-to-charge ratio 406.178, corresponding to the exact mass of the compound [3] [4]. High-resolution mass spectrometry measurements confirm the molecular formula C₂₅H₂₆O₅ with exceptional accuracy [18].
The fragmentation pattern of Mammea A/BA in positive ionization mode reveals several diagnostic ions that aid in structural elucidation [36]. The loss of characteristic neutral fragments provides information about the functional groups present in the molecule, with typical losses including 42 mass units corresponding to the loss of acetyl groups and 60 mass units associated with acetic acid elimination [36]. The formation of stable fragment ions through these eliminations supports the proposed substitution pattern of the molecule [36].
Collision cross section measurements provide additional structural information about the three-dimensional shape and size of Mammea A/BA in the gas phase [3]. The predicted collision cross section values range from 190.3 to 225.9 square Angstroms depending on the specific adduct formed during ionization [3]. These measurements reflect the extended conformation of the molecule and provide validation for computational structural models [3].
The mass spectrometric behavior of Mammea A/BA demonstrates the stability of the core coumarin structure while revealing the lability of the peripheral substituents [36]. The preferential loss of the acyl substituents over the prenyl groups reflects the relative bond strengths and electronic effects within the molecule [36]. These fragmentation patterns serve as diagnostic tools for the identification and characterization of mammea coumarins in complex mixtures [36].
The physicochemical properties of Mammea A/BA reflect its structural characteristics and influence its behavior in various chemical and biological systems [20] [21]. The compound exists as a crystalline solid at room temperature with a melting point range of 125-126 degrees Celsius, indicating good thermal stability under normal conditions [20]. This thermal stability is attributed to the rigid aromatic framework and the stabilizing effects of intramolecular hydrogen bonding between the hydroxyl groups and adjacent carbonyl functionalities [20].
Table 1: Fundamental Physicochemical Properties of Mammea A/BA
| Property | Value | Reference Method |
|---|---|---|
| Molecular Weight | 406.5 g/mol | Computed Analysis [1] |
| Melting Point | 125-126°C | Experimental Determination [20] |
| Physical State | Crystalline Solid | Visual Observation [20] |
| Hydrogen Bond Donors | 2 | Computational Analysis [1] |
| Hydrogen Bond Acceptors | 5 | Computational Analysis [1] |
| Rotatable Bonds | 6 | Computational Analysis [1] |
| Topological Polar Surface Area | 83.8 Ų | Computational Analysis [1] |
The solubility characteristics of Mammea A/BA demonstrate its lipophilic nature, with the compound being practically insoluble in water but showing good solubility in organic solvents [20]. This hydrophobic character is quantified by the computed XLogP3-AA value of 5.8, indicating strong preference for lipid phases over aqueous environments [1]. The high lipophilicity results from the extensive aromatic character of the molecule combined with the aliphatic substituents that reduce polar interactions with water molecules [20].
The molecular complexity of Mammea A/BA, as measured by computational algorithms, reaches a value of 696, reflecting the intricate connectivity and substitution pattern of the molecule [1]. This complexity metric accounts for the multiple ring systems, branched substituents, and functional group diversity that characterizes the compound [1]. The heavy atom count of 30 atoms provides additional insight into the molecular size and potential for intermolecular interactions [1].
Table 2: Advanced Physicochemical Parameters of Mammea A/BA
| Parameter | Value | Computational Method |
|---|---|---|
| XLogP3-AA | 5.8 | XLogP3 Algorithm [1] |
| Exact Mass | 406.17802393 Da | High-Resolution Calculation [1] |
| Monoisotopic Mass | 406.17802393 Da | Isotopic Analysis [1] |
| Molecular Complexity | 696 | Cactvs Algorithm [1] |
| Heavy Atom Count | 30 | Structural Analysis [1] |
| Formal Charge | 0 | Electronic Structure [1] |
The stability profile of Mammea A/BA under various conditions influences its handling and storage requirements [37]. The compound demonstrates good stability when stored as a powder at temperatures of negative 20 degrees Celsius for extended periods up to three years [37]. In solution form, the stability decreases significantly, requiring storage at negative 80 degrees Celsius with a recommended maximum storage period of one year [37]. These storage conditions reflect the sensitivity of the compound to oxidative degradation and thermal decomposition processes that can occur under ambient conditions [37].
Mammea A/BA belongs to a specialized class of secondary metabolites known as mammea-type coumarins, which exhibit a remarkably restricted taxonomic distribution within the plant kingdom [1] [2]. These bioactive compounds are primarily confined to three genera within the family Clusiaceae (formerly Calophyllaceae): Mammea, Calophyllum, and Mesua [3] [4]. This narrow taxonomic distribution makes mammea-type coumarins particularly distinctive among natural coumarin derivatives.
The Mammea genus represents the most prominent source of mammea A/BA and related compounds. Mammea americana Linnaeus, commonly known as mammee apple or mamey, serves as the type species and is native to the West Indies, Central America, and the northern regions of South America [5] [6]. This tropical tree has been subsequently cultivated in Florida and other suitable climatic regions. Mammea africana Sabine, the African mammee apple, occurs naturally throughout tropical West and Central Africa, ranging from Sierra Leone eastward to Angola and the Democratic Republic of the Congo, with localized populations in tropical East Africa, particularly in the Usambara Mountains at elevations up to 2000 meters [7] [8]. Mammea siamensis (Miquel) T. Anders represents the Asian distribution of the genus and has been documented as a source of various mammea-type coumarins in Southeast Asian medicinal systems [9] [10].
Calophyllum brasiliense Cambessèdes, popularly known as guanandi or jacareúba in indigenous languages, constitutes another major source of mammea A/BA [2] [11] [12]. This species is distributed throughout the tropical rainforests of the American continent, extending from South America to Mexico, and has been extensively studied for its rich concentration of bioactive mammea-type coumarins [13] [14]. The species thrives in diverse tropical habitats and has been recognized as a valuable source for pharmaceutical research due to its high coumarin content.
Mesua ferrea Linnaeus, commonly called iron wood or Ceylon ironwood, represents the Asian contribution to mammea-type coumarin production [15] [16]. This large evergreen tree is typically found in evergreen tropical to semi-tropical forests and has been utilized in traditional medicinal systems for treating various ailments [17] [18]. The species has been confirmed to produce 4-phenylcoumarins and related mammea-type derivatives, though the specific mammea A/BA content requires further quantitative analysis [19].
The restricted distribution of mammea-type coumarins to these three Clusiaceae genera reflects their unique biosynthetic capabilities and evolutionary specialization [3] [4]. This taxonomic limitation is particularly noteworthy given that coumarins are widespread throughout the plant kingdom, yet the specific structural features that define mammea-type coumarins—including hydroxylation at carbon positions 5 and 7, specific substitution patterns at carbon 4, and characteristic prenyl or acyl substituents at carbons 6 and 8—are exclusive to these genera [3] [20].
The biosynthesis of mammea A/BA follows a complex multi-step pathway that integrates the general phenylpropanoid pathway with specialized coumarin-specific enzymatic reactions and isoprenoid metabolism [21] [22]. This intricate process begins with primary amino acid metabolism and culminates in the formation of highly specialized secondary metabolites with distinctive biological activities.
The biosynthetic journey of mammea A/BA commences with the phenylpropanoid pathway, one of the most important and highly conserved biosynthetic routes for secondary metabolites in plants [23] [24]. The initial substrate, L-phenylalanine, is derived from the shikimate pathway and serves as the universal precursor for all phenylpropanoid-derived compounds [21] [25]. The conversion of phenylalanine to trans-cinnamic acid is catalyzed by phenylalanine ammonia-lyase (PAL), a key regulatory enzyme that represents the entry point into phenylpropanoid metabolism [25] [26]. This deamination reaction removes the amino group from phenylalanine, yielding cinnamic acid and ammonia.
The next critical step involves the hydroxylation of cinnamic acid to produce p-coumaric acid, catalyzed by cinnamate 4-hydroxylase (C4H), a cytochrome P450 monooxygenase [21] [27]. This hydroxylation reaction introduces the essential phenolic hydroxyl group that serves as a crucial structural feature for subsequent metabolic transformations. The resulting p-coumaric acid is then activated to its coenzyme A ester form through the action of 4-coumarate-CoA ligase (4CL), producing p-coumaroyl-CoA [21] [24]. This activated form serves as the branch point for multiple downstream pathways, including lignin biosynthesis, flavonoid formation, and coumarin production.
The commitment to coumarin biosynthesis occurs through the action of p-coumaroyl-CoA 2'-hydroxylase (C2'H), a 2-oxoglutarate-dependent dioxygenase that represents one of the most critical enzymes in the pathway [21] [28]. This enzyme catalyzes the ortho-hydroxylation of p-coumaroyl-CoA, introducing a hydroxyl group at the 2' position of the aromatic ring [28] [29]. The resulting 2'-hydroxy-p-coumaroyl-CoA undergoes spontaneous lactonization under light conditions or enzymatically facilitated lactonization through coumarin synthase (COSY) in darkness, yielding umbelliferone (7-hydroxycoumarin) [21] [30].
Umbelliferone serves as the central precursor for all complex coumarins, including mammea A/BA. The formation of this compound represents a crucial branching point, as alternative enzymatic pathways can lead to scopoletin formation through feruloyl-CoA 6'-hydroxylase (F6'H) action [21] [28]. However, in mammea-type coumarin biosynthesis, umbelliferone is specifically recognized by downstream prenylation enzymes due to strict substrate specificity requirements [28] [31].
The transformation of umbelliferone into mammea A/BA requires integration with the isoprenoid biosynthetic pathway, which provides essential prenyl donors [32] [33]. The prenylation reaction is catalyzed by specialized C-prenyltransferases (C-PTs) that exhibit remarkable regiospecificity for coumarin substrates [28] [34] [35]. These membrane-bound enzymes utilize dimethylallyl diphosphate (DMAPP) or geranyl diphosphate (GPP) as prenyl donors, transferring these isoprenoid units to specific positions on the umbelliferone scaffold [32] [31] [36].
In the case of mammea A/BA biosynthesis, the prenyltransferase catalyzes the attachment of a 3-methylbut-2-enyl group (prenyl group) to the C-6 position of umbelliferone, forming demethylsuberosin [31] [29]. This prenylation step is crucial for determining the structural class of the resulting coumarin, as prenylation at C-6 versus C-8 leads to different structural families with distinct biological activities [28] [35].
The acylation reaction represents another critical modification step in mammea A/BA biosynthesis. Specialized acyltransferases catalyze the attachment of a 3-methylbutanoyl group to the C-8 position of the prenylated coumarin intermediate [3] [37]. This acylation pattern, combined with the specific prenylation at C-6, defines the characteristic substitution pattern of mammea A/BA and distinguishes it from other mammea-type coumarins such as mammea A/BB or mammea B/BA, which differ in their acyl substituents [20] [3].
The biosynthetic pathway exhibits remarkable enzymatic specificity at multiple levels. The C-prenyltransferases demonstrate strict substrate recognition, accepting only umbelliferone and related simple coumarins while rejecting other phenolic compounds [31] [29]. Similarly, the prenyl donor specificity is tightly controlled, with DMAPP being the preferred substrate for most mammea-type coumarin biosynthesis [32] [38]. The regiospecificity of prenylation is determined by specific amino acid residues within the prenyltransferase active site, with key variations such as Ala161/Thr161 playing crucial roles in determining whether prenylation occurs at C-6 or C-8 [28] [35].
The pathway is subject to complex regulatory mechanisms that respond to environmental stimuli and developmental cues. Elicitor treatment, UV irradiation, and pathogen attack can dramatically upregulate the expression of key biosynthetic enzymes, including PAL, C2'H, and prenyltransferases [25] [29] [39] [38]. This inducible nature suggests that mammea A/BA and related compounds serve important defensive functions in plants, consistent with their observed antimicrobial and cytotoxic activities [2] [11] [40].
The distribution of mammea A/BA within plant tissues exhibits distinct patterns that reflect both the metabolic capacity of different plant organs and the functional roles these compounds play in plant biology [6] [41]. Comprehensive analytical studies have revealed significant variations in mammea-type coumarin concentrations across different tissues, providing insights into the physiological functions and potential commercial utilization of these bioactive compounds.
Detailed high-performance liquid chromatography-photodiode array detector (HPLC-PDA) and liquid chromatography-mass spectrometry (LC-MS) analyses of Mammea americana have established a clear hierarchy of mammea coumarin accumulation across seven major plant parts [6] [41]. The root tissue demonstrates the highest total mammea coumarin content at 0.75% (w/w), followed by leaf tissue at 0.64% (w/w), indicating that these vegetative organs serve as primary sites for mammea compound biosynthesis and storage [6].
The seed nucleus contains substantial levels of mammea coumarins at 0.48% (w/w), making it a significant reservoir of these bioactive compounds [6] [41]. This concentration is particularly noteworthy from both ecological and commercial perspectives, as seeds represent reproductive structures that require protection from pathogens and herbivores. The moderate concentration in seeds also suggests potential roles in seedling establishment and early defense mechanisms.
Fruit tissues show markedly lower concentrations, with the fruit skin containing 0.11% (w/w) and the fruit flesh containing less than 0.01% (w/w) [6]. This differential distribution within fruit structures indicates that mammea coumarins are preferentially accumulated in protective outer layers rather than in the edible pulp, consistent with their defensive functions. The stem tissue exhibits intermediate levels at 0.08% (w/w), while the seed coat shows minimal accumulation at 0.02% (w/w) [6].
The tissue-specific analysis has revealed that ten major mammea coumarins, including mammea E/BD, mammea E/BC, mammea E/BA, mammea E/BB, mammea B/BA hydroxycyclo F, mammea B/BD, mammea B/BC, mammea B/BA, mammea B/BB, and mammea B/BA cyclo F, are distributed throughout the plant with varying concentrations [6] [41]. The mammea A/BA compound specifically demonstrates preferential accumulation in metabolically active tissues such as roots and leaves, where the biosynthetic machinery is most highly expressed [2] [6].
Calophyllum brasiliense exhibits a different tissue-specific distribution pattern compared to Mammea species. The leaves of this species have been identified as the primary source of mammea A/BA and related compounds, with several mammea-type coumarins including mammea A/BA, A/BB, B/BA, B/BB, C/OA, C/OB, B/BA cyclo F, B/BB cyclo F, and isomammeigin being isolated from leaf tissue [2] [11] [40]. This concentration in photosynthetic organs suggests active biosynthetic pathways linked to primary metabolism and light-dependent regulatory mechanisms.
The stem and bark tissues of Calophyllum brasiliense also contain significant levels of mammea compounds, though quantitative comparisons across tissues remain to be established [12] [13]. The distribution pattern appears to favor above-ground vegetative parts, contrasting with the root-predominant accumulation observed in Mammea americana.
Mesua ferrea demonstrates yet another distribution pattern, with mammea-type compounds being predominantly found in bark and flowering buds [19] [16] [18]. The concentration of 4-phenylcoumarins and related mammea derivatives in reproductive structures suggests potential roles in protecting developing flowers and facilitating successful reproduction [19]. The bark accumulation pattern is consistent with defensive functions against pathogens and herbivores that might damage the vascular tissues.
The tissue-specific accumulation of mammea A/BA is influenced by developmental stage and environmental conditions [2] [29] [39]. Young, actively growing tissues typically show higher concentrations of mammea compounds compared to mature, senescent tissues [25] [38]. This pattern suggests that mammea A/BA and related compounds play important roles during periods of rapid growth when plants are most vulnerable to pathogen attack and herbivore damage.
Environmental stress factors, including UV radiation, pathogen elicitation, and mechanical wounding, can dramatically alter the tissue-specific distribution of mammea compounds [29] [39] [38]. Elicitor-treated plant tissues show rapid induction of mammea coumarin biosynthesis, with prenyltransferase activities increasing within 10-14 hours of treatment [38]. This inducible nature indicates that tissue-specific accumulation patterns are dynamic and responsive to environmental challenges.
At the cellular level, mammea A/BA and related compounds appear to be preferentially accumulated in specific cell types and subcellular compartments [31] [29]. The prenylation reactions leading to mammea compound formation occur in plastids, where the necessary prenyl donors are synthesized through the methylerythritol phosphate (MEP) pathway [33] [31]. This subcellular localization suggests that mammea A/BA biosynthesis is tightly integrated with primary metabolic processes occurring in these organelles.
The accumulation patterns also reflect the membrane-bound nature of key biosynthetic enzymes, particularly the prenyltransferases that catalyze crucial steps in mammea A/BA formation [34] [31] [36]. These enzymes are localized to plastid membranes, creating specialized biosynthetic compartments that facilitate efficient coumarin modification and accumulation.